molecular formula C7H12O4 B1332151 Methyl 5-methoxy-3-oxopentanoate CAS No. 62462-05-9

Methyl 5-methoxy-3-oxopentanoate

Cat. No. B1332151
CAS RN: 62462-05-9
M. Wt: 160.17 g/mol
InChI Key: OPURNNHYTATPKM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-oxopentanoate is a chemical compound that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. It is a methyl ester and contains functional groups that are characteristic of esters, ketones, and ethers due to the methoxy group. This compound is likely to be of interest in synthetic organic chemistry and could be involved in the synthesis of various biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of carbon-carbon bonds and the introduction of functional groups. For instance, the synthesis of tetrahydro-γ-carboline skeletons from a 5-amino-3-oxopentanoate derivative involves enamination, oxidative annulation, deprotection/lactamization, and reduction reactions . Similarly, the synthesis of a polysubstituted pyrrole from methyl 3-oxopentanoate involves nitrosation, reduction, and Knorr cyclization reaction . These methods could potentially be adapted for the synthesis of Methyl 5-methoxy-3-oxopentanoate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Methyl 5-methoxy-3-oxopentanoate would include a pentanoate backbone with a ketone functional group at the third carbon and a methoxy group at the fifth carbon. The presence of these functional groups would influence the reactivity and physical properties of the molecule. For example, the ketone could be involved in reactions such as nucleophilic addition or could be reduced to an alcohol. The methoxy group could participate in reactions typical of ethers, such as cleavage under acidic conditions.

Chemical Reactions Analysis

While the specific reactions of Methyl 5-methoxy-3-oxopentanoate are not detailed in the provided papers, the chemical reactions of structurally similar compounds can offer insights. For example, the presence of a methoxy group in compound 6m is essential for its cell growth inhibition activity, suggesting that methoxy groups in certain positions can be crucial for biological activity . Acid-catalyzed rearrangements in the furan series involving methoxy groups have also been reported, indicating that Methyl 5-methoxy-3-oxopentanoate could undergo similar transformations under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 5-methoxy-3-oxopentanoate would be influenced by its functional groups. The ketone group would contribute to the compound's polarity and could affect its boiling point and solubility in various solvents. The methoxy group would also affect the compound's solubility and could potentially stabilize the molecule through resonance. The ester group would likely make the compound more volatile and could be involved in hydrolysis reactions under both acidic and basic conditions. The synthesis of related compounds provides information on the optimal reaction conditions, such as temperature and mole ratios, which could be relevant for the synthesis and handling of Methyl 5-methoxy-3-oxopentanoate .

Scientific Research Applications

1. Synthesis of Tetrahydro-γ-carboline Compounds

Methyl 5-methoxy-3-oxopentanoate derivatives are utilized in the synthesis of biologically significant compounds. For instance, the construction of tetrahydro-γ-carboline skeletons, important in medicinal chemistry, is achieved through reactions involving 5-amino-3-oxopentanoate derivatives. This process includes enamination, oxidative annulation, and reduction reactions (Lv et al., 2013).

2. Involvement in Organic Chemistry Reactions

In the field of organic chemistry, methyl 5-methoxy-3-oxopentanoate is involved in various reactions. For example, it is a product in the acid-catalyzed rearrangement reactions of other compounds, indicating its role in complex organic synthesis processes (Greene & Lewis, 1978).

3. Application in Membrane Science

Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a variant of the compound, is used in the fabrication of poly(vinylidene fluoride) hollow fiber membranes. Its water-soluble nature allows for a unique combination of thermally induced phase separation and non-solvent induced phase separation in membrane formation, leading to specific structural and permeability characteristics of the membranes (Hassankiadeh et al., 2015).

4. Development of Alternative Solvents

Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, under the name Rhodiasolv®Polarclean, is studied for its physicochemical properties as an alternative to common and hazardous solvents. This research is crucial in the pursuit of safer and more environmentally friendly solvents in chemical processes (Randová et al., 2016).

5. Role in Synthesis of Polysubstituted Pyrrole

The synthesis of polysubstituted pyrroles, significant in pharmaceutical chemistry, involves the use of methyl 3-oxopentanoate. This process includes steps like nitrosation, reduction, and cyclization, highlighting the compound's role in creating specialized chemical structures (Zhong-ping, 2009).

6. Metabolic Studies in Pancreatic Islets

Methyl 5-methoxy-3-oxopentanoate and its derivatives are studied in the context of metabolism, particularly in pancreatic islets. Such studies help understand the metabolic pathways and reactions occurring in biological systems (Hutton, Sener, & Malaisse, 1979).

7. Electrosynthesis Applications

The compound plays a role in electrosynthesis, such as in the electroreduction of methyl 5-nitro-4-oxopentanate. This process yields products like 5-amino-4-oxopentanoic acid hydrochloride, demonstrating its utility in specialized chemical synthesis methods (Konarev, Lukyanets, & Negrimovskii, 2007).

Safety And Hazards

Methyl 5-methoxy-3-oxopentanoate is classified as a combustible liquid . It has a flash point of 104.0 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

methyl 5-methoxy-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-4-3-6(8)5-7(9)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURNNHYTATPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978029
Record name Methyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-3-oxopentanoate

CAS RN

62462-05-9
Record name Methyl 5-methoxy-3-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62462-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-3-oxopentanoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062462059
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Record name Methyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
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Record name Methyl 5-methoxy-3-oxopentanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
C Wakselman, H Molines - 1979 - pascal-francis.inist.fr
Keyword (fr) HALOGENOCETONE CETOESTER CETOETHER COMPOSE ALIPHATIQUE COMPOSE SATURE ACYLATION METHANOL! SUB ALUMINIUM III CHLORURE! ACT …
Number of citations: 4 pascal-francis.inist.fr
R Zibuck - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 62462‐05‐9 ] C 7 H 12 O 4 (MW 160.19) InChI = 1S/C7H12O4/c1‐10‐4‐3‐6(8)5‐7(9)11‐2/h3‐5H2,1‐2H3 InChIKey = OPURNNHYTATPKM‐UHFFFAOYSA‐N (precursor to the …
Number of citations: 0 onlinelibrary.wiley.com
PE Sum - 1976 - open.library.ubc.ca
… The preparation of methyl 5 - methoxy-3-oxopentanoate (12 0) could be easily achieved in a single step synthesis by treating the lithio sodio methyl acetoacetate (5_5_) with one …
Number of citations: 5 open.library.ubc.ca
SC Welch, CP Hagan, JH Kim… - The Journal of Organic …, 1977 - ACS Publications
… Acid-catalyzed Robinson annelation of 1.6 equiv of methyl 5-methoxy-3-oxopentanoate with 6-isopropyl-1 -methyl-2tetralone (8A) in refluxing benzene for 60 h in the presence of a …
Number of citations: 38 pubs.acs.org
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
Number of citations: 153 www.sciencedirect.com
C Richert, JM Wessels, M Mueller… - Journal of medicinal …, 1994 - ACS Publications
Porphycene photosensitizers bearing two or four methoxyethyl side chains were synthesized in nine steps from commercially available starting materials. Ether cleavage led to (…
Number of citations: 128 pubs.acs.org
Q Huang, EY Rui, M Cobbs, DM Dinh… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of methyl 5-methoxy-3-oxopentanoate (compound 10, 36.0 g, 225 mmol, 1.0 equiv) in 500 mL of MeOH at −78 C was added portionwise NaBH 4 (10.4 g, 247 mmol, 1.1 …
Number of citations: 36 pubs.acs.org
IH Sánchez, MI Larraza, FK Breña, A Crúz… - Synthetic …, 1986 - Taylor & Francis
A facile synthesis of several alkyl 5-alkoxy-3-oxopentanoates, based on the reductive elimination of triphenylphosphine from the readily available alkyl 5-alkoxy-3-oxo-2-(…
Number of citations: 7 www.tandfonline.com
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
R Xu, Y Zhao, Q Han, X Liu, H Cao, H Wen - Chinese Journal of Chemical …, 2018 - Elsevier
A database-based strategy of candidate generation was proposed for molecular design of new de-phenol extractants following the idea of finding new applications of existing …
Number of citations: 2 www.sciencedirect.com

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